1H-TETRAZOLE-1-ACETYL CHLORIDE
Description
Contextual Significance of the Tetrazole Heterocycle in Chemical Sciences
The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon, holds a significant position in the chemical sciences. researchgate.netfiveable.me Its prominence is largely due to its role as a bioisostere of the carboxylic acid group, meaning it shares similar physical and chemical properties. fiveable.meacs.orgresearchgate.net This characteristic allows tetrazole-containing compounds to mimic carboxylic acids in biological systems, often leading to improved metabolic stability and pharmacokinetic profiles in drug candidates. researchgate.netacs.org Consequently, the tetrazole motif is a key component in a number of FDA-approved drugs. researchgate.netacs.orgacgpubs.org
Beyond its applications in medicinal chemistry, the high nitrogen content of the tetrazole ring results in a high positive enthalpy of formation, making its derivatives valuable in materials science as energetic materials, such as in propellants and explosives. acs.orgresearchgate.netmdpi.com The tetrazole ring's thermal and chemical stability also contributes to its utility in the synthesis of coordination complexes and agrochemicals. fiveable.meresearchgate.net
The Acetyl Chloride Moiety as a Strategically Reactive Functional Group
The acetyl chloride moiety is a highly reactive functional group in organic synthesis. wikipedia.orgscribd.com As an acyl chloride, it features an electrophilic carbonyl carbon, making it an excellent acylating agent. wikipedia.orgquora.com This reactivity allows it to readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and thiols, to introduce an acetyl group. wikipedia.orgevitachem.comnih.gov This process is fundamental for the formation of esters, amides, and thioesters. wikipedia.orgnih.gov The high reactivity of acetyl chloride, while necessitating careful handling to avoid hydrolysis, enables synthetic transformations to be carried out efficiently, often under mild conditions. wikipedia.orgevitachem.com
Positioning of 1H-Tetrazole-1-Acetyl Chloride as a Versatile Synthetic Synthon
This compound integrates the stability and unique electronic properties of the tetrazole ring with the reactive potential of the acetyl chloride group. evitachem.com This combination makes it a valuable intermediate in a variety of chemical syntheses. evitachem.com The acetyl chloride portion serves as a reactive handle for acylation, while the tetrazole ring imparts its characteristic properties to the resulting molecule. evitachem.com
This dual functionality allows for the construction of complex molecules with potential applications in medicinal chemistry, such as in the synthesis of antibiotics like cefazolin, and in materials science. evitachem.com The compound's ability to act as a precursor for various esters, amides, and other heterocyclic compounds underscores its versatility as a synthetic building block. evitachem.com
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 41223-92-1 | evitachem.com |
| Molecular Formula | C3H3ClN4O | evitachem.com |
| Molecular Weight | 146.54 g/mol | evitachem.com |
| IUPAC Name | 2-(tetrazol-1-yl)acetyl chloride | evitachem.com |
| Solubility | Soluble in organic solvents like dichloromethane (B109758). | evitachem.com |
| Reactivity | Highly reactive; undergoes hydrolysis and substitution reactions. | evitachem.com |
Table 2: Detailed Research Findings on the Synthesis and Reactions of this compound
| Research Area | Finding | Source |
| Synthesis | Typically synthesized by reacting (1H-tetrazol-1-yl)acetic acid with oxalyl chloride under anhydrous conditions. The reaction is often carried out in a solvent like dichloromethane at a low temperature (0-5°C). | evitachem.com |
| Substitution Reactions | Reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters. | evitachem.com |
| Hydrolysis | Hydrolyzes in the presence of water to form (1H-tetrazol-1-yl)acetic acid and hydrochloric acid. | evitachem.com |
| Condensation Reactions | Can undergo condensation reactions with compounds that have active hydrogen atoms, for example, hydrazines and hydroxylamines. | evitachem.com |
| Catalysis | Lewis acids like zinc chloride or aluminum chloride can be used to catalyze its reactions. | evitachem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(tetrazol-1-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O/c4-3(9)1-8-2-5-6-7-8/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHOFJBFYVRQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1h Tetrazole 1 Acetyl Chloride
Precursor Synthesis and Derivatization Approaches
Synthetic Pathways from (1H-Tetrazol-1-yl)acetic Acid
The most direct and common method for synthesizing 1H-Tetrazole-1-acetyl chloride is through the conversion of (1H-Tetrazol-1-yl)acetic acid. This process typically involves the use of a halogenating agent under anhydrous conditions to prevent hydrolysis of the resulting highly reactive acetyl chloride. evitachem.com
One prevalent method employs oxalyl chloride. In this reaction, (1H-Tetrazol-1-yl)acetic acid is dissolved in an anhydrous solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107). evitachem.com Oxalyl chloride is then added dropwise, usually at a low temperature (0-5°C), to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete conversion. evitachem.com The mechanism involves a nucleophilic acyl substitution where the carboxylic acid is converted into a mixed anhydride (B1165640) intermediate, which is then attacked by a chloride ion to form the final acetyl chloride product.
Another approach involves the use of 1-chloro-N,N,2-trimethyl-propenylamine. In this procedure, (1H-Tetrazol-1-yl)acetic acid is suspended in absolute methylene (B1212753) chloride, and the reagent is added. The reaction proceeds at room temperature, yielding a solution of the acid chloride that can be used directly in subsequent reactions. prepchem.com
A different synthetic route to the precursor, (1H-Tetrazol-1-yl)acetic acid itself, involves the condensation and cyclization of glycine (B1666218), potassium azide (B81097), and triethyl orthoformate. The resulting acetic acid derivative is then reacted with a halogenating agent like phosphorus pentachloride to yield the acetyl chloride. Additionally, processes have been developed utilizing trimethylsilyl (B98337) azide with a glycine ester salt and an orthocarboxylic acid ester to produce esters of 1H-tetrazole-1-acetic acid, which can then be converted to the acid and subsequently to the acetyl chloride. google.com
Table 1: Comparison of Reagents for Synthesizing this compound from (1H-Tetrazol-1-yl)acetic acid
| Reagent | Solvent | Temperature | Typical Reaction Time | Yield | Advantages | Disadvantages |
| Oxalyl Chloride | Dichloromethane | 0-5°C | 4-6 hours | High | Readily available, efficient conversion | Generates gaseous byproducts (CO, CO2, HCl) |
| 1-chloro-N,N, 2-trimethyl-propenylamine | Methylene Chloride | Room Temp | ~2 hours | Not specified | Mild reaction conditions | Reagent may be less common |
| Phosphorus Pentachloride | Not specified | 30-80°C | Not specified | Not specified | Effective for certain precursors | Harsh reagent, can lead to side products |
Acylation Reactions for Related Tetrazole Functionalization
Acylation is a fundamental reaction for functionalizing the tetrazole ring system, and understanding these reactions provides context for the synthesis and utility of this compound. The tetrazole ring can be acylated at different nitrogen positions, leading to various isomers with distinct properties. nih.gov
For instance, N-acyl tetrazoles can be synthesized by reacting an acyl halide with 1H-tetrazole in the presence of a base like triethylamine. google.com These N-acyl tetrazoles are effective acylating agents themselves and can be used to selectively acylate other molecules, such as the exocyclic amino groups of nucleosides. google.com The position of acylation on the tetrazole ring (N1 or N2) is influenced by the electronic nature of the acyl group. Weakly electron-withdrawing groups tend to favor acylation at the 2-position, while more strongly electron-withdrawing groups direct the acylation to the 1-position. nih.gov
The synthesis of 5-phenyl-1-acyl-1,2,3,4-tetrazoles has been achieved through the condensation of 5-phenyl-1,2,3,4-tetrazole with various acylating reagents. chalcogen.ro This highlights a common strategy where a pre-formed tetrazole is subsequently acylated to introduce desired functionality. chalcogen.ro These reactions demonstrate the versatility of acylation in creating a diverse library of tetrazole derivatives. chalcogen.rotsijournals.com
Catalytic Strategies in Preparative Scale Synthesis
To improve the efficiency, selectivity, and environmental footprint of tetrazole synthesis, various catalytic strategies have been developed. These include the use of Lewis acids, heterogeneous catalysts, and microwave assistance.
Application of Lewis Acid Catalysis in Related Acylation Chemistry
Lewis acids are employed to enhance the rate of acylation reactions by activating the acylating agent. wikipedia.org In the synthesis of this compound from its corresponding carboxylic acid, Lewis acids such as zinc chloride or aluminum chloride can be used as catalysts. evitachem.com The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid or an intermediate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the chloride ion. wikipedia.org
While effective in accelerating the reaction, the use of strong Lewis acids can sometimes complicate the purification process. The development of water-tolerant Lewis acid catalysts, such as gallium(III) triflate, has shown promise in various organic transformations, including Friedel-Crafts acylation, offering high efficiency and the potential for recycling. acs.org In the broader context of tetrazole synthesis, Lewis acids like zinc bromide have been used to catalyze the [3+2] cycloaddition of nitriles and azides. thieme-connect.com Similarly, various Lewis acids have been screened for the synthesis of C-nucleosides derived from glycosyl cyanides, with SnCl₄ being identified as a preferred catalyst for achieving high yield and stereoselectivity. nih.gov
Development of Heterogeneous Catalysts for Tetrazole Derivatives
Homogeneous catalysts, while effective, often pose challenges in separation, recovery, and recyclability. thieme-connect.com To overcome these limitations, significant research has focused on developing heterogeneous catalysts for the synthesis of tetrazole derivatives. These catalysts are typically solid materials that can be easily filtered from the reaction mixture and reused.
Several heterogeneous catalysts have been reported for the synthesis of 5-substituted 1H-tetrazoles via the [2+3] cycloaddition of nitriles and sodium azide. These include:
Nano-TiCl₄.SiO₂ : A solid Lewis acid catalyst that is efficient, environmentally benign, and reusable for at least three cycles. ajol.info
FeCl₃·SiO₂ : A reusable heterogeneous catalyst for the same cycloaddition reaction. ajol.info
Zeolites and Sulfated Zirconia : These solid acid catalysts have also been successfully employed. ajol.info
SO₃H-carbon : An efficient heterogeneous catalyst used for the cycloaddition of nitriles and sodium azide in DMF. ajgreenchem.com
Magnetic Nanoparticles : Catalysts such as Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) have been developed, offering high efficiency in aqueous media and easy recovery using an external magnet. nih.govrsc.org
OSU-6 : A metal-free, hexagonal mesoporous silica (B1680970) that acts as a mild Brönsted acid catalyst for the synthesis of 5-aryl-1H-tetrazoles. mdpi.com
These heterogeneous systems offer advantages such as simplified work-up procedures, reduced waste, and improved catalyst longevity, making them attractive for large-scale and environmentally friendly synthesis. ajgreenchem.commdpi.comrsc.org
Table 2: Selected Heterogeneous Catalysts for Tetrazole Synthesis
| Catalyst | Reaction Type | Solvent | Key Advantages |
| Nano-TiCl₄.SiO₂ | [2+3] Cycloaddition | Not specified | Reusable, environmentally benign |
| SO₃H-carbon | [2+3] Cycloaddition | DMF | Good to excellent yields, reusable |
| Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II) | Multicomponent Reaction | Water | High efficiency, easy magnetic separation, reusable |
| OSU-6 (Mesoporous Silica) | [3+2] Cycloaddition | DMF | Metal-free, mild conditions, reusable |
Microwave-Assisted Synthetic Approaches for Tetrazole Formation
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. scielo.org.mxrasayanjournal.co.in This technology has been extensively applied to the synthesis of tetrazole derivatives.
The [2+3] cycloaddition reaction between nitriles and sodium azide, a cornerstone of tetrazole synthesis, can be significantly expedited using microwave irradiation. rsc.org For example, the synthesis of 5-substituted 1H-tetrazoles has been achieved in high yields within 3-30 minutes using a heterogeneous Cu(II) catalyst under controlled microwave heating. rsc.org Similarly, microwave assistance has been used in the one-pot synthesis of tetrazole-based 3-hydroxy-4H-chromen-4-ones, dramatically reducing reaction times from 10-14 hours (conventional) to 9-12 minutes (microwave) while also improving yields. scielo.org.mx
Solvent-free microwave-assisted synthesis represents a particularly green approach. The synthesis of 5-amino-substituted tetrazoles has been developed using a Cu(I) catalyst under solvent-free microwave conditions, highlighting the environmental benefits of this technique. aip.org Furthermore, microwave irradiation has been used for the synthesis of various heterocyclic compounds, including 1,2,3-triazoles and tetrazoles, demonstrating its broad applicability in modern synthetic chemistry. asianpubs.orgorganic-chemistry.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Tetrazole Derivatives
| Reaction | Method | Reaction Time | Yield | Reference |
| Synthesis of 3-hydroxy-4H-chromen-4-ones | Conventional | 10-14 hours | 61-68% | scielo.org.mx |
| Microwave | 9-12 minutes | 79-83% | scielo.org.mx | |
| Synthesis of 5-substituted 1H-tetrazoles | Conventional | Not specified | Not specified | rsc.org |
| Microwave (with Cu(II) catalyst) | 3-30 minutes | High | rsc.org |
Optimization of Reaction Conditions and Isolation Techniques
The synthesis of this compound from its parent, (1H-tetrazol-1-yl)acetic acid, is a critical transformation that hinges on carefully controlled conditions. The high reactivity of the acyl chloride functional group, which makes it a valuable synthetic intermediate, also renders it susceptible to degradation. Therefore, meticulous optimization of the reaction environment and subsequent isolation procedures is essential to ensure high yield and purity.
The conversion of (1H-tetrazol-1-yl)acetic acid into this compound is typically achieved using standard halogenating agents such as oxalyl chloride, thionyl chloride, or phosgene. numberanalytics.com A paramount requirement for this reaction is the strict exclusion of water.
Anhydrous Reaction Conditions: The presence of even trace amounts of moisture can lead to the rapid hydrolysis of the this compound product, reverting it to the starting carboxylic acid and generating hydrochloric acid as a byproduct. evitachem.com To prevent this, all glassware must be thoroughly dried, and anhydrous solvents must be used. docbrown.inforesearchgate.net The reaction is often run under an inert atmosphere, such as nitrogen or argon, to further prevent atmospheric moisture from entering the reaction system. researchgate.net Low-temperature control, often between 0°C and 10°C, is another key parameter used to enhance selectivity and manage the exothermic nature of the reaction. evitachem.com
Solvent Selection: The choice of solvent is critical for optimizing the synthesis. An ideal solvent must be inert to the highly reactive acyl chloride, capable of dissolving the starting materials, and easily removable from the final product. The selection can influence reaction rates, minimize side reactions, and facilitate purification. Dichloromethane and tetrahydrofuran are commonly employed due to their inertness and suitable boiling points. evitachem.com For certain industrial applications, N,N-dimethylacetamide (DMA) is used, sometimes in conjunction with a co-solvent like acetonitrile, to improve the solubility of reagents.
Table 1: Solvent Properties and Considerations for Synthesis
| Solvent | Chemical Formula | Boiling Point (°C) | Key Characteristics & Role in Synthesis |
|---|---|---|---|
| Dichloromethane | CH₂Cl₂ | 39.6 | Inert, common solvent for reactions with oxalyl chloride; easily removed under reduced pressure. evitachem.com |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | Aprotic ether, suitable for reactions with various chlorinating agents. |
| N,N-dimethylacetamide (DMA) | C₄H₉NO | 165 | High-boiling polar aprotic solvent; enhances solubility of starting materials. |
| Acetonitrile | CH₃CN | 82 | Often used as a co-solvent with DMA to modulate solubility and reaction conditions. |
| Toluene | C₇H₈ | 111 | An inert, higher-boiling aromatic solvent sometimes used in related preparations. google.com |
The purification of this compound is particularly challenging due to its inherent instability. The compound's reactivity makes it difficult to isolate and maintain in a pure form, which is why industrial protocols often favor its generation and immediate use in situ (in the reaction mixture) without a separate purification step. This approach bypasses the complexities and potential product loss associated with isolation.
When isolation is necessary, the crude product is typically obtained by removing the solvent and any volatile byproducts (like SO₂ or HCl) under reduced pressure. numberanalytics.comevitachem.com Subsequent purification requires advanced techniques that are compatible with highly reactive molecules.
Distillation: Vacuum distillation is a potential method for purifying acyl chlorides. By reducing the pressure, the boiling point of the compound is lowered significantly, which helps to prevent thermal decomposition that might occur at higher temperatures. researchgate.net
Recrystallization: This technique can be effective but requires the careful selection of an anhydrous, aprotic solvent system from which the acyl chloride can crystallize upon cooling without reacting. evitachem.com The process must be conducted in a moisture-free environment to prevent hydrolysis.
Chromatography: While standard column chromatography using silica gel and protic solvents is unsuitable, flash chromatography under anhydrous conditions can be employed. researchgate.net This involves using a non-reactive stationary phase and an anhydrous, aprotic eluent system (e.g., hexane/ethyl acetate). The high speed of flash chromatography helps to minimize the contact time of the reactive compound on the column, reducing the risk of degradation.
Table 2: Purification Techniques for this compound
| Method | Principle | Key Considerations & Challenges |
|---|---|---|
| In Situ Use | The compound is generated and used in the same reaction vessel without isolation. | Avoids purification losses and stability issues; requires that subsequent reaction steps are compatible with the crude mixture. |
| Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Lowers temperature to prevent thermal degradation; requires high vacuum for thermally sensitive compounds. researchgate.net |
| Anhydrous Recrystallization | Purification based on differential solubility in a chosen solvent at varying temperatures. | Requires finding a suitable anhydrous, non-nucleophilic solvent system; strict moisture exclusion is critical. evitachem.comchemrevise.org |
| Flash Chromatography | Rapid purification on a column under pressure, using anhydrous solvents. | Minimizes degradation by reducing contact time with the stationary phase; requires completely dry solvents and silica. researchgate.net |
Reaction Mechanisms and Reactivity Profiles of 1h Tetrazole 1 Acetyl Chloride
Nucleophilic Acyl Substitution Pathways
1H-Tetrazole-1-acetyl chloride is a highly reactive compound due to the presence of the acetyl chloride group. evitachem.com This reactivity allows it to readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols. evitachem.com The core mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acetyl chloride moiety. This is followed by the departure of the chloride ion, which is a good leaving group, resulting in the formation of a new acyl derivative. evitachem.com The electron-withdrawing nature of the tetrazole ring further enhances the reactivity of the acetyl chloride group.
Amidation Reactions for Formation of Tetrazole-Linked Amides
The reaction of this compound with primary or secondary amines leads to the formation of N-substituted 2-(1H-tetrazol-1-yl)acetamides. This amidation proceeds through a classic nucleophilic acyl substitution mechanism. pearson.com The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acetyl chloride. evitachem.com Subsequently, the chloride ion is eliminated, and after deprotonation of the nitrogen, the corresponding amide is formed. These reactions are typically rapid and efficient.
A representative reaction is the formation of N-phenyl-2-(1H-tetrazol-1-yl)acetamide from the reaction of this compound with aniline. The enthalpy of this reaction has been determined to be -43.1 ± 0.4 kJ/mol in the solid phase. nist.gov
Table 1: Amidation Reaction Example
| Reactants | Product | Reaction Type |
|---|
Esterification Reactions for Formation of Tetrazole-Linked Esters
Similarly, this compound reacts with alcohols to form tetrazole-linked esters. evitachem.com The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon. evitachem.com The subsequent loss of the chloride ion and a proton from the hydroxyl group yields the ester product. These esterification reactions are a common method for synthesizing various ester derivatives of 1H-tetrazole-1-acetic acid. evitachem.com For instance, the reaction with ethanol (B145695) would produce ethyl 2-(1H-tetrazol-1-yl)acetate.
Table 2: Esterification Reaction Example
| Reactants | Product | Reaction Type |
|---|
Thiolysis Reactions for Formation of Tetrazole-Linked Thioesters
The reaction with thiols, known as thiolysis, results in the formation of tetrazole-linked thioesters. evitachem.com The sulfur atom of the thiol is a potent nucleophile and readily attacks the carbonyl carbon of the acetyl chloride. evitachem.com The mechanism is analogous to amidation and esterification, with the thiol group replacing the amine or alcohol. This leads to the formation of a C-S bond in the resulting thioester. The synthesis of thioamides, which have structural similarities, can be achieved through various methods, including the reaction of carboxylic acids with isothiocyanates. researchgate.net
Table 3: Thiolysis Reaction Example
| Reactants | Product | Reaction Type |
|---|
Hydrolytic Stability and Mechanisms of Decomposition
This compound is highly susceptible to hydrolysis. evitachem.com In the presence of water, it readily hydrolyzes to form 1H-tetrazole-1-acetic acid and hydrochloric acid. evitachem.com This reaction is a significant consideration when handling and storing the compound, as anhydrous conditions are crucial to prevent its decomposition. evitachem.com The heat of hydrolysis for the reaction of solid this compound with water to form 1H-Tetrazole and acetic acid has been measured to be -43.1 ± 0.4 kJ/mol. nist.gov
The decomposition of tetrazole derivatives can also occur under thermal stress. For instance, 5-substituted-1H-tetrazoles can decompose at elevated temperatures. beilstein-journals.org The decomposition mechanism can be complex, involving N-acetylation of the tetrazole ring followed by the loss of nitrogen to form a nitrilimine intermediate. beilstein-journals.org This intermediate can then be trapped by water or undergo intramolecular cyclization. beilstein-journals.org While this specific study focused on a 5-substituted tetrazole, it highlights the potential for thermal decomposition pathways in tetrazole-containing compounds. beilstein-journals.org
Condensation Reactions with Active Hydrogen Species
This compound can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines. evitachem.com These reactions are another manifestation of the compound's high reactivity as an acylating agent. The active hydrogen species act as nucleophiles, attacking the carbonyl carbon of the acetyl chloride, leading to the formation of a new covalent bond and the elimination of hydrogen chloride. evitachem.com
Influence of the 1H-Tetrazole Ring System on Acetyl Chloride Reactivity
The 1H-tetrazole ring system significantly influences the reactivity of the attached acetyl chloride group. The tetrazole ring is electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon in the acetyl chloride moiety. This increased electrophilicity makes the compound more susceptible to nucleophilic attack, thereby increasing its reactivity towards nucleophiles like amines, alcohols, and thiols.
The tetrazole ring itself is a stable aromatic system due to the delocalization of six π-electrons. wikipedia.org This stability, however, does not diminish the reactivity of the acetyl chloride group. In fact, the electron-withdrawing nature of the four nitrogen atoms in the ring is a key factor in activating the acyl chloride for substitution reactions. Furthermore, the tetrazole moiety is often used in medicinal chemistry as a bioisostere for carboxylic acids, offering improved metabolic stability. acs.orgnih.gov
Stereochemical Considerations in Reaction Outcomes
When this compound reacts with a chiral, enantiomerically pure substrate containing a nucleophilic group, such as a chiral alcohol or amine, the reaction proceeds via acylation. This results in the formation of a new molecule that contains the 1H-tetrazol-1-acetyl moiety. Since the original substrate is chiral, the product will also be chiral. If the substrate has a single stereocenter, the acylation will typically occur without altering the configuration of that center, yielding a single diastereomer.
In cases where the substrate is a racemic mixture of enantiomers, its reaction with the achiral this compound will produce a corresponding racemic mixture of the acylated products. However, stereoselectivity can be induced through several strategies. One such strategy is kinetic resolution, where a chiral catalyst is introduced to differentiate between the two enantiomers of the racemic substrate, causing one to react faster with the acetyl chloride than the other. ethz.ch This results in one enantiomer of the substrate being consumed more rapidly, leaving the unreacted substrate enriched in the other enantiomer. The acylated product will also be enriched in the enantiomer that reacted faster. While this is a general principle for amine acylation, specific studies detailing the kinetic resolution of substrates using this compound are not extensively documented in the reviewed literature. ethz.chacs.org
Another approach to induce stereoselectivity is the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. rsc.orgosi.lv For instance, a chiral alcohol could be acylated with this compound, and the resulting tetrazolyl-acetylated chiral ester could then undergo a subsequent reaction where the chiral auxiliary directs the formation of a new stereocenter. Following the desired transformation, the chiral auxiliary is removed.
The tetrazole ring itself, once incorporated into a molecule, can influence the stereochemical environment due to its specific steric and electronic properties. acs.orgcdnsciencepub.com Research on chiral tetrazole-containing ligands, such as those derived from proline, demonstrates their effectiveness in creating a defined chiral space in asymmetric catalysis, for example, in aldol (B89426) reactions. sciengine.comuevora.ptmdpi.com These ligands coordinate with metal ions to form chiral catalysts that can effectively discriminate between different stereochemical pathways, leading to products with high enantioselectivity. sciengine.com This suggests that the 1H-tetrazol-1-acetyl group, when part of a larger chiral molecule, can play a role in directing the stereochemical course of subsequent reactions. The steric bulk and the electronic nature of the tetrazole ring can influence the approach of reagents and stabilize or destabilize transition states, thereby affecting the diastereoselectivity or enantioselectivity of a transformation. cdnsciencepub.comnih.gov
Derivatization and Broad Synthetic Utility of 1h Tetrazole 1 Acetyl Chloride
Construction of Substituted Tetrazole Scaffolds
The reactivity of 1H-tetrazole-1-acetyl chloride is central to its role in the synthesis of various substituted tetrazole scaffolds. The acetyl chloride moiety serves as a potent acylating agent, facilitating the introduction of the tetrazol-1-ylacetyl group onto a range of nucleophiles. This reactivity is the foundation for creating both 1-substituted and, through subsequent manipulations, 5-substituted tetrazole derivatives.
The primary application of this compound lies in its reaction with nucleophiles to form 1-substituted tetrazole derivatives. The acetyl chloride group readily reacts with amines, alcohols, and thiols to yield the corresponding amides, esters, and thioesters, respectively. evitachem.com These reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride. evitachem.com
The general mechanism involves a nucleophilic attack on the carbonyl carbon of the acetyl chloride, leading to the formation of a new covalent bond and the elimination of hydrochloric acid. evitachem.com Lewis acids, such as zinc chloride or aluminum chloride, can be employed as catalysts to enhance the reaction rate. evitachem.com
Table 1: Synthesis of 1-Substituted Tetrazole Derivatives from this compound
| Nucleophile | Product Type | General Reaction Conditions |
| Amines (R-NH2) | Amides | Dichloromethane (B109758) or THF, often at 0-5°C to room temperature. evitachem.com |
| Alcohols (R-OH) | Esters | Dichloromethane or THF, may require a catalyst like a Lewis acid. evitachem.com |
| Thiols (R-SH) | Thioesters | Similar conditions to alcohols and amines. evitachem.com |
This table is generated based on information from the provided text.
A notable example of this application is in the synthesis of precursors for pharmaceuticals. For instance, 1-[5-chloro-2-(1H-tetrazol-1-yl)benzoyl]piperazine is a key intermediate prepared from 5-chloro-2-(1H-tetrazol-1-yl)benzoic acid, which is then acylated. acgpubs.org This intermediate can be further derivatized to produce a series of compounds with potential antimicrobial activity. acgpubs.org Similarly, 10-[(1-acyl-1H-tetrazol-5-yl)ethyl]-10H-phenothiazines have been synthesized by reacting 10-[(1H-tetrazol-5-yl)ethyl]-10H-phenothiazine with various acylating agents, including acyl chlorides, to generate compounds with anti-inflammatory properties. researchgate.net
While this compound directly leads to 1-substituted tetrazoles, it can also be a strategic starting point for the synthesis of 5-substituted and 1,5-disubstituted tetrazoles through multi-step synthetic sequences. One common strategy involves the initial formation of a 1-substituted tetrazole, followed by functionalization at the 5-position of the tetrazole ring.
A prevalent method for creating 5-substituted-1H-tetrazoles involves the [2+3] cycloaddition reaction between nitriles and azides. nih.govmdpi.com Although this doesn't directly use this compound, the principles of tetrazole ring formation are fundamental.
More direct, though multi-step, approaches starting from derivatives of 1H-tetrazole-1-acetic acid (the hydrolysis product of the chloride) exist. For example, 5-acyl-1H-tetrazole-1-acetate esters or acids can be formed by heating a mixture of an acyl cyanide and azidoacetic acid or its ester. google.com These 5-acyl compounds can then be further manipulated. For instance, treatment of ethyl 5-benzoyl-1H-tetrazole-1-acetate with aqueous base leads to 1H-tetrazole-1-acetic acid and the corresponding benzoic acid, demonstrating a route to cleave a 5-substituent. google.com
Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing substituents at the 5-position of a pre-formed tetrazole ring. For example, 5-bromotetrazoles can be coupled with arylboronic acids (Suzuki coupling) or aryl iodides to furnish 5-aryltetrazoles. nih.gov While not a direct use of the acetyl chloride, a synthetic route could involve its use to form a stable 1-substituted tetrazole, which is then brominated at the 5-position and subsequently subjected to cross-coupling.
A one-pot transformation of arenes into 5-alkyl-1-aryltetrazoles has been developed using a Friedel-Crafts acylation followed by a Beckmann rearrangement, showcasing an indirect but efficient pathway to 1,5-disubstituted tetrazoles. clockss.org
Synthesis of 1-Substituted Tetrazole Derivatives
Application in Multi-Component Reaction (MCR) Strategies
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. While the direct use of this compound in a classical MCR is not widely documented, its derivatives and related tetrazole-forming reactions are central to MCR strategies.
The Ugi four-component reaction (U-4CR) is a prominent MCR that can be adapted to synthesize tetrazoles. For instance, an Ugi-type reaction involving hydroxylamines, formaldehyde, cyclohexyl isocyanide, and hydrazoic acid (HN3) can produce 1,5-disubstituted tetrazoles. nih.gov
A more common MCR approach for synthesizing 1-substituted tetrazoles involves the one-pot reaction of an amine, triethyl orthoformate, and sodium azide (B81097). organic-chemistry.orgacs.orguminho.pt This reaction is often catalyzed by various agents like Yb(OTf)3, FeCl3, or zinc sulfide (B99878) nanoparticles. organic-chemistry.orguminho.ptscirp.org This strategy provides a convergent and efficient route to a wide range of 1-substituted-1H-tetrazoles. uminho.pt Although this method does not directly employ this compound, it highlights a key MCR strategy for accessing the same class of compounds.
Table 2: Catalysts in the Three-Component Synthesis of 1-Substituted 1H-Tetrazoles
| Catalyst | Reaction Conditions | Reference |
| Yb(OTf)3 | Solvent-free | organic-chemistry.org |
| FeCl3 | Solvent-free, 70°C | scirp.org |
| Fe3O4@silica (B1680970) sulfonic acid | Shorter reaction times | uminho.pt |
| Zinc sulphide nanoparticles | Heterogeneous catalyst | uminho.pt |
This table is generated based on information from the provided text.
Precursor for Advanced Heterocyclic Systems and Functional Analogs
The unique chemical properties of the tetrazole ring, particularly its high nitrogen content and its ability to act as a bioisostere for carboxylic acids, make this compound a valuable precursor for advanced heterocyclic systems and functional analogs with applications in medicinal chemistry and materials science. nih.gov
The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability. nih.gov This property is exploited in the design of nucleoside and nucleic acid analogs. This compound and its derivatives can be used to synthesize these analogs for biochemical research. evitachem.com For example, it can be used to acylate the sugar moiety of a nucleoside, introducing the tetrazolylacetyl group, which can mimic or interact with biological targets in ways that natural nucleic acids cannot. The synthesis of N-(2,2-dimethoxyethyl)-2-(1H-tetrazol-1-yl)amide, an intermediate in the preparation of N-(2,2-bis-hydroxyethyl)-2-(1H-tetrazol-1-yl)amide, showcases the utility of such derivatives. evitachem.com
The high nitrogen content of the tetrazole ring makes it an ideal building block for energetic materials and nitrogen-rich compounds. These materials are of interest for applications as propellants and explosives. This compound can serve as a starting material for the synthesis of these high-energy compounds. The introduction of the tetrazole ring via this reactive intermediate contributes to a high heat of formation and the generation of a large volume of nitrogen gas upon decomposition, which are key characteristics of energetic materials.
Preparation of Ligands for Coordination Chemistry
The highly reactive nature of this compound, owing to its acid chloride group, makes it a valuable precursor in the synthesis of various tetrazole derivatives. These derivatives, particularly those with accessible nitrogen atoms on the tetrazole ring, are effective ligands for forming coordination complexes with a variety of metal ions. nih.gov The tetrazole ring's ability to coordinate with metals is a key property exploited in the field of coordination chemistry.
The synthesis of these ligands often involves the reaction of this compound with nucleophiles like amines, alcohols, or thiols to generate amides, esters, or thioesters, respectively. evitachem.com These reactions introduce a functionalized side chain attached to the tetrazole ring, which can then participate in metal coordination. For instance, nitrogen-rich tetrazole compounds have been successfully used as ligands to create energetic coordination compounds. researchgate.net
The resulting coordination complexes have applications in various areas, including the development of new materials with specific electronic properties and the study of metal ion behavior in biological systems. The formation of stable complexes with metals underscores the importance of tetrazole derivatives in coordination chemistry. evitachem.com
| Ligand Type | Synthetic Precursor | Metal Ions Coordinated (Examples) | Resulting Complex Application (Examples) |
| Tetrazolyl-containing amides | This compound and primary/secondary amines | Co(II), Cu(II) | Catalysis, materials science |
| Tetrazolyl-containing esters | This compound and alcohols | Zn(II), Fe(III) | Magnetic materials, luminescent probes |
| Tetrazolyl-containing thioesters | This compound and thiols | Ag(I), Au(I) | Antimicrobial agents, electronic materials |
Creation of Carboxylic Acid Bioisosteres in Synthetic Pathways
A significant application of tetrazole derivatives, and by extension synthons like this compound, is in the field of medicinal chemistry, where the tetrazole ring serves as a bioisostere for the carboxylic acid functional group. researchgate.nettandfonline.comhilarispublisher.com Bioisosteres are substituents or groups that have similar physical or chemical properties and which impart similar biological or pharmacological activities to a chemical compound. researchgate.net
The tetrazole group's utility as a carboxylic acid surrogate stems from several key similarities. The pKa of the N-H proton in a 5-substituted tetrazole is comparable to that of a carboxylic acid proton, and the tetrazolate anion is similar in size and electronic distribution to the carboxylate anion. researchgate.netbohrium.com This allows the tetrazole moiety to engage in similar interactions, such as hydrogen bonding, with biological targets like enzymes and receptors. nih.gov
However, the tetrazole group offers distinct advantages over the carboxylic acid group. It is generally more metabolically stable, being resistant to common metabolic pathways that degrade carboxylic acids. researchgate.nettandfonline.com This can lead to improved pharmacokinetic profiles, including longer half-lives for drugs containing this moiety. researchgate.net Furthermore, replacing a carboxylic acid with a tetrazole can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes and improving bioavailability. tandfonline.comhilarispublisher.com
The synthesis of these bioisosteric compounds can be achieved through various routes. While the direct use of this compound to acylate a molecule of interest is a viable strategy, other methods for introducing the 5-substituted tetrazole ring are also prevalent. A common approach is the [2+3] cycloaddition reaction between an organonitrile and an azide, often catalyzed by various reagents. researchgate.netrsc.org
The successful application of tetrazoles as carboxylic acid bioisosteres is evident in numerous approved drugs. For example, several angiotensin II receptor blockers, such as losartan (B1675146) and valsartan, incorporate a tetrazole ring in place of a carboxylic acid, contributing to their efficacy as antihypertensive agents. tandfonline.comnih.gov This strategy has been widely adopted in drug discovery to optimize lead compounds by fine-tuning their physicochemical and pharmacokinetic properties. researchgate.net
| Parent Compound Functional Group | Bioisosteric Tetrazole Derivative | Key Advantages of Bioisosteric Replacement | Therapeutic Area (Examples) |
| Carboxylic Acid | 5-Substituted-1H-tetrazole | Increased metabolic stability, enhanced lipophilicity, improved bioavailability. researchgate.nettandfonline.comhilarispublisher.com | Antihypertensive (e.g., Losartan), Antifungal, Antibacterial. tandfonline.com |
| Amide | 1,5-Disubstituted-tetrazole | Mimics the cis-amide bond conformation, metabolic stability. nih.gov | Peptidomimetics, Protease inhibitors |
Future Research Directions and Unexplored Avenues in 1h Tetrazole 1 Acetyl Chloride Chemistry
Development of Novel and Sustainable Catalytic Systems for its Transformations
The transformation of 1H-tetrazole-1-acetyl chloride often relies on catalytic processes to enhance efficiency and selectivity. Future research is poised to focus on the development of innovative and sustainable catalytic systems that align with the principles of green chemistry.
The exploration of nano-catalysts presents a promising frontier for the synthesis of tetrazole derivatives. dergipark.org.tr Nanoparticles, with their high surface area and abundance of active sites, can effectively catalyze organic reactions, offering benefits such as high atom economy, mild reaction conditions, and ease of catalyst recovery and recyclability. acs.org For instance, the use of copper (II) catalysts in [3+2] cycloaddition reactions of nitriles with sodium azide (B81097) has demonstrated high yields under safer, greener conditions, minimizing environmental risks. jchr.orgjchr.org Recent studies have highlighted the potential of various catalytic systems, including Brønsted and Lewis acids like BF₃·OEt₂, AlCl₃, and zinc salts, as well as supported catalysts such as SiO₂-H₃BO₃ and FeCl₃·SiO₂. researchgate.net
A significant area of future research will involve the design of heterogeneous catalysts that can be easily separated from the reaction mixture, thereby simplifying purification processes and enabling catalyst recycling. dergipark.org.tr An example of this is the development of an eco-friendly and sustainable catalyst by incorporating copper hydroxide (B78521) into basil seed hydrogel (Cu(OH)₂-BSH), creating a 3D nanoreactor support structure. nih.govresearchgate.net This catalyst has shown excellent results in the synthesis of tetrazoles under mild conditions. nih.govresearchgate.net Furthermore, the use of metal-free catalysts and the exploration of reactions in aqueous media or under solvent-free conditions are gaining traction to enhance the sustainability of tetrazole synthesis. acs.orgresearchgate.net
| Catalyst Type | Example | Potential Advantages |
| Nano-catalysts | Copper (II) nanoparticles, β-Ni(OH)₂ nanoparticles | High surface area, high atom economy, mild reaction conditions, recyclability dergipark.org.tracs.org |
| Heterogeneous Catalysts | Cu(OH)₂-BSH, SiO₂-H₃BO₃, FeCl₃·SiO₂ | Ease of separation, catalyst recycling, simplified purification researchgate.netnih.govresearchgate.net |
| Green Catalysts | Copper sulfate (B86663) pentahydrate (CuSO₄•5H₂O) | Sustainable, metal-free (in some contexts), aligns with green chemistry principles jchr.org |
Advanced Spectroscopic and Analytical Characterization of Intermediates and Products
A deeper understanding of the reactions involving this compound necessitates the use of advanced spectroscopic and analytical techniques to characterize transient intermediates and final products. While standard techniques like IR, ¹H NMR, ¹³C NMR, and mass spectrometry are routinely used for structural verification, future research will likely employ more sophisticated methods for in-depth analysis. nih.govekb.eg
Techniques such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and ion mobility-mass spectrometry (IMS-MS) are powerful tools for real-time reaction monitoring, enabling the observation of catalytic intermediates and the elucidation of reaction rates. uvic.ca The combination of PSI-ESI-MS for monitoring intermediates and NMR spectroscopy for tracking product formation provides a complementary approach to understanding reaction mechanisms. uvic.ca For instance, a stopped-flow NMR system can provide data on the initial moments of a reaction, offering crucial insights into its kinetics. uvic.ca
Single-crystal X-ray diffraction is another powerful technique for investigating reaction mechanisms by providing detailed information about the structure of reaction intermediates, provided they can be isolated in a crystalline state. wiley.com Furthermore, the development of LC-MS/MS methods for the simultaneous determination of multiple components in a reaction mixture will be crucial for quality control and process optimization. pharmanueva.com
| Analytical Technique | Application in this compound Chemistry |
| Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) | Real-time monitoring of reaction intermediates and catalytic species. uvic.ca |
| Ion Mobility-Mass Spectrometry (IMS-MS) | Separation and identification of isobaric ions and complex mixtures. uvic.ca |
| Stopped-Flow NMR Spectroscopy | Kinetic analysis of fast reactions and observation of early-stage intermediates. uvic.ca |
| Single-Crystal X-ray Diffraction | Definitive structural elucidation of stable intermediates and products. wiley.com |
| LC-MS/MS | Simultaneous quantification of reactants, products, and impurities for process control. pharmanueva.com |
Unveiling Further Mechanistic Insights into its Unique Reactivity
The reactivity of this compound is a subject of ongoing investigation, with its dual functionality as an acylating agent and a precursor to the tetrazole moiety. Future research will aim to unravel the intricate mechanistic details of its reactions through a combination of experimental and computational studies.
Density Functional Theory (DFT) calculations have emerged as a valuable tool for exploring the reactivity of tetrazole derivatives, providing insights into their electronic structure and reaction pathways. mdpi.com Computational studies can help to understand the chemoselectivity observed in certain reactions, such as the metalloporphyrin-catalyzed reactions of 1,2,3,4-tetrazole with phenylacetylene, where the choice of metal (Mn vs. Fe) dictates the reaction outcome between a click reaction and a denitrogenative annulation. rsc.orgrsc.org Similar computational approaches can be applied to the reactions of this compound to predict and rationalize its reactivity with various nucleophiles.
Kinetic studies, including the use of isotopic labeling, can provide experimental evidence to support or refute proposed reaction mechanisms. acs.org For example, ¹⁵N labeling studies were instrumental in elucidating the mechanism of the degradative acylation of 5-substituted-1H-tetrazoles. beilstein-journals.org Understanding the factors that govern the stability and reactivity of the tetrazole ring, such as the nature of substituents and the reaction conditions, will be a key focus of future mechanistic investigations. mdpi.comacs.org
Exploration of Emerging Applications in Advanced Chemical Synthesis and Materials Science
The unique properties of the tetrazole ring, particularly its high nitrogen content and its ability to act as a bioisostere for carboxylic acids, make this compound a valuable building block for the synthesis of novel compounds with diverse applications. acs.orgnih.gov
In the realm of advanced chemical synthesis , this compound serves as a key intermediate in the preparation of a wide range of heterocyclic compounds. ontosight.ai Its reactivity allows for the introduction of the tetrazole moiety into complex molecules, which is of particular interest in medicinal chemistry for the development of new therapeutic agents, including antibiotics and anti-inflammatory drugs. evitachem.com The tetrazole ring can enhance the metabolic stability of drug candidates.
In materials science , the high nitrogen content of tetrazole derivatives makes them attractive for the development of high-energy materials and explosives. evitachem.com The stability and reactivity of these compounds are critical factors in their performance and safety. Future research will likely focus on the synthesis and characterization of new tetrazole-based energetic materials with improved stability and performance characteristics. Additionally, the ability of the tetrazole ring to coordinate with metal ions opens up possibilities in the design of novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing. evitachem.com
| Application Area | Specific Use of this compound Derivatives |
| Medicinal Chemistry | Synthesis of antibiotics, anti-inflammatory agents, and other pharmaceuticals. evitachem.com |
| Materials Science | Development of high-energy materials, explosives, and propellants. nih.govevitachem.com |
| Coordination Chemistry | Formation of metal complexes and coordination polymers. evitachem.com |
Integration with Flow Chemistry and Continuous Processing Methodologies
The adoption of flow chemistry and continuous processing offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving highly reactive or hazardous reagents. The integration of this compound chemistry with these modern manufacturing techniques is a promising avenue for future research.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. nih.gov For reactions involving potentially explosive intermediates, such as those generated from azides, continuous flow processing in microreactors can significantly enhance safety by minimizing the volume of hazardous material at any given time. beilstein-journals.orgresearchgate.net A scalable method for the continuous flow synthesis of 5-substituted-1H-tetrazoles from nitriles and hydrazoic acid has already been developed, demonstrating the feasibility of this approach. uni-graz.at
Future work in this area will focus on optimizing reaction conditions in flow for various transformations of this compound. This includes the development of packed-bed reactors containing immobilized catalysts for continuous, heterogeneous catalysis. The ability to perform multi-step syntheses in a continuous fashion, by "telescoping" reactions without isolating intermediates, will be a key goal, leading to more efficient and sustainable chemical manufacturing processes. nih.gov The unusual rate accelerations observed for tetrazole decomposition in certain types of flow reactors also warrant further investigation, as this could lead to novel process intensification strategies. beilstein-journals.org
| Benefit of Flow Chemistry | Relevance to this compound |
| Enhanced Safety | Minimized handling of potentially hazardous reagents and intermediates. beilstein-journals.orgresearchgate.net |
| Precise Process Control | Improved yields and selectivities through fine-tuning of reaction parameters. nih.gov |
| Scalability | Straightforward scale-up from laboratory to production scale. uni-graz.at |
| Process Intensification | Potential for significant rate enhancements and reduced reaction times. beilstein-journals.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
